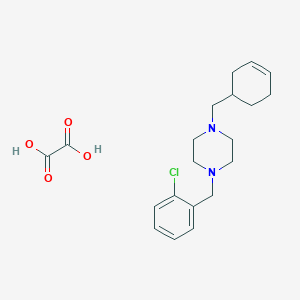![molecular formula C22H27N3O2 B5131809 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)
4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine, commonly known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed throughout the central and peripheral nervous systems and play a crucial role in the regulation of neurotransmitter release, synaptic plasticity, and cognitive function. PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
PNU-282987 acts as a selective agonist for α7 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine, which are expressed on both neurons and glial cells in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in cognitive function, learning, and memory. PNU-282987 also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PNU-282987 has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. It has also been shown to reduce inflammation and oxidative stress in these models. In addition, PNU-282987 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
实验室实验的优点和局限性
One advantage of using PNU-282987 in lab experiments is its high selectivity for α7 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. This allows researchers to specifically target these receptors without affecting other nAChR subtypes. However, one limitation of using PNU-282987 is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for research on PNU-282987. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration routes for PNU-282987 in these disorders. Another area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of PNU-282987. These compounds may have improved pharmacological properties and therapeutic potential. Finally, more studies are needed to further elucidate the mechanism of action of PNU-282987 and its effects on neurotransmitter release, synaptic plasticity, and cognitive function.
合成方法
The synthesis of PNU-282987 involves several steps, including the coupling of 4-(chloromethyl)pyridine with 4-(1-pyrrolidinylcarbonyl)phenol to form 4-[4-(1-pyrrolidinylcarbonyl)phenoxy]methylpyridine. This intermediate is then reacted with piperidine to yield the final product, 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
PNU-282987 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, enhance memory, and reduce inflammation and oxidative stress in animal models of these disorders.
属性
IUPAC Name |
[4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-13-1-2-14-25)19-3-5-20(6-4-19)27-21-9-15-24(16-10-21)17-18-7-11-23-12-8-18/h3-8,11-12,21H,1-2,9-10,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUIQWCTMHVLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)




![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)
![methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5131807.png)
![N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5131815.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)
![N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5131829.png)